molecular formula C23H17FN2O3S2 B2703300 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine CAS No. 1115337-53-5

3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine

Cat. No.: B2703300
CAS No.: 1115337-53-5
M. Wt: 452.52
InChI Key: COCJNMWGLWLXSC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with benzenesulfonyl, fluorobenzoyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile in the presence of elemental sulfur.

    Introduction of the Benzenesulfonyl Group: This step can be achieved through sulfonylation, where the thiophene ring is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenyl Group: The phenyl group can be added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzenesulfonyl)-5-(4-chlorobenzoyl)-N2-phenylthiophene-2,4-diamine
  • 3-(Benzenesulfonyl)-5-(4-methylbenzoyl)-N2-phenylthiophene-2,4-diamine
  • 3-(Benzenesulfonyl)-5-(4-nitrobenzoyl)-N2-phenylthiophene-2,4-diamine

Uniqueness

3-(Benzenesulfonyl)-5-(4-fluorobenzoyl)-N2-phenylthiophene-2,4-diamine is unique due to the presence of the fluorobenzoyl group, which can impart distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic electronic materials.

Properties

IUPAC Name

[3-amino-5-anilino-4-(benzenesulfonyl)thiophen-2-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3S2/c24-16-13-11-15(12-14-16)20(27)21-19(25)22(31(28,29)18-9-5-2-6-10-18)23(30-21)26-17-7-3-1-4-8-17/h1-14,26H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJNMWGLWLXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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